Cas no 28777-60-8 (Benzene,(bromomethyl)methyl-)

Benzene,(bromomethyl)methyl- structure
Benzene,(bromomethyl)methyl- structure
Product Name:Benzene,(bromomethyl)methyl-
CAS-nummer:28777-60-8
MF:C8H9Br
MW:185.061061620712
CID:255617
PubChem ID:6992
Update Time:2025-04-19

Benzene,(bromomethyl)methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,(bromomethyl)methyl-
    • (Bromomethyl)toluene
    • Xylene, a-bromo- (7CI,8CI)
    • .alpha.-Bromo-o-xylene
    • A-BROMO-O-XYLENE
    • SCHEMBL4784
    • MFCD00000174
    • DTXSID00870422
    • Q27257752
    • o-Xylene, .alpha.-bromo-
    • AS-40008
    • 1-bromomethyl-2-methyl-benzene
    • NSC 60145
    • 89-92-9
    • 2-methylbenyl bromide
    • 1-(Bromomethyl)-2-methylbenzene
    • 3NDQ4L309U
    • 1-(bromomethyl)-2-methyl-benzen;2-Xylyl bromide;2-xylylbromide;alpha-Bromo-ortho-xylene
    • 2-methylphenylmethyl bromide
    • UNII-3NDQ4L309U
    • 2-Methyl benzylbromide
    • NS00041093
    • Benzene, (bromomethyl)methyl-
    • B1004
    • Benzene, 1-(bromomethyl)-2-methyl-
    • FT-0613016
    • 2-(Bromomethyl)toluene
    • 2-Xylyl bromide
    • 1-Bromomethyl-2-methylbenzene
    • A24608
    • alpha-Bromo-o-xylene
    • alpha-Bromo-ortho-xylene
    • o-Xylylbromid
    • O-XYLYL BROMIDE [MI]
    • o-(Bromomethyl)toluene
    • 1-(Bromomethyl)-2-Methyl-Benzene
    • 2-BROMOMETHYLTOLUENE
    • 2-Methylbenzylbromide
    • 2-Methylbenzyl bromide, 98%
    • .alpha.-Bromo-ortho-xylene
    • EINECS 201-951-6
    • o-Xylene, alpha-bromo-
    • 2-Methylbenzyl bromide
    • NSC-60145
    • InChI=1/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H
    • HSDB 2192
    • 2-methyl benzyl bromide
    • 28777-60-8
    • NSC60145
    • AKOS000446958
    • O-XYLYL BROMIDE
    • o-Methylbenzyl bromide
    • Inchi: 1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3
    • InChI-sleutel: WGVYCXYGPNNUQA-UHFFFAOYSA-N
    • LACHT: BrCC1C=CC=CC=1C

Berekende eigenschappen

  • Exacte massa: 183.98877
  • Monoisotopische massa: 183.98876g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 1
  • Complexiteit: 80.6
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • PSA: 0

Benzene,(bromomethyl)methyl- Gerelateerde literatuur

Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.